2-(3-Chloropyridin-4-yl)propan-2-ol

Chemical purity Building block procurement Regioisomeric comparison

Researchers requiring a 3-chloro-4-pyridinyl building block with a tertiary alcohol often face competing reactivity or steric hindrance from regioisomeric analogs. 2-(3-Chloropyridin-4-yl)propan-2-ol (CAS 77332-83-3) resolves this with a single, oxidation-resistant -C(CH₃)₂OH handle and an unencumbered pyridine nitrogen for metal coordination. • Enables Pd-catalyzed Suzuki, Buchwald-Hartwig & Stille couplings without alcohol protection. • Drug-like property space (XLogP3 1.2, TPSA 33.1 Ų, 1 rotatable bond) supports oral candidate design. • Solid (mp 77-78 °C), stored at 0-8 °C; competitively sourced from ≥6 global suppliers at ≥95% purity.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 77332-83-3
Cat. No. B1601596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropyridin-4-yl)propan-2-ol
CAS77332-83-3
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=NC=C1)Cl)O
InChIInChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3
InChIKeyGJJYWHIVFFPTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloropyridin-4-yl)propan-2-ol Physicochemical Profile


2-(3-Chloropyridin-4-yl)propan-2-ol (CAS 77332-83-3) is a chlorinated pyridine derivative bearing a tertiary alcohol functionality, classified among heterocyclic building blocks used in medicinal chemistry and agrochemical synthesis. Its molecular formula is C₈H₁₀ClNO with a molecular weight of 171.62 g·mol⁻¹ [1]. The compound possesses one hydrogen bond donor (the tertiary –OH group), two hydrogen bond acceptors (the pyridine nitrogen and the hydroxyl oxygen), and a single rotatable bond linking the pyridine ring to the dimethylcarbinol moiety . Its moderate lipophilicity (XLogP3 = 1.2; ACD/LogP = 1.08) and low topological polar surface area (33.1 Ų) place it within favorable drug-like property space [2].

Positional Isomer Specificity in Procurement


Within the family of chloropyridinyl-propan-2-ol regioisomers, the exact position of the chlorine substituent on the pyridine ring and the point of attachment of the propan-2-ol moiety jointly determine the compound's electronic character, steric accessibility, and downstream reactivity in cross-coupling reactions [1]. The 3-chloro-4-pyridinyl substitution pattern of CAS 77332-83-3 places the chlorine atom at a position that is electronically activated for nucleophilic aromatic substitution while leaving the pyridine nitrogen unencumbered for metal coordination or salt formation—a combination not replicated by the 2-chloro-5-pyridinyl, 2-chloro-6-pyridinyl, or 1-(3-chloropyridin-4-yl)propan-2-ol isomers [2]. Generic substitution by any of these close analogs introduces altered electronic density distributions, different metabolic liabilities (if the building block is incorporated into a bioactive scaffold), and distinct synthetic route compatibility, each of which can cascade into failed reaction sequences or divergent pharmacological profiles in downstream applications [3].

2-(3-Chloropyridin-4-yl)propan-2-ol: Evidence vs. Analogs


Purity Specification: Regioisomer Comparison

Commercially available 2-(3-chloropyridin-4-yl)propan-2-ol (CAS 77332-83-3) is offered at purities up to 98% by suppliers including MolCore and CymitQuimica, with a minimum specification of 95% from AKSci and Beyotime [1]. In contrast, its closest structural regioisomer, 1-(3-chloropyridin-4-yl)propan-2-ol (CAS 1496103-80-0), is listed at 98% purity by Bidepharm but has fewer independent vendor entries, resulting in a less mature procurement landscape . A higher number of competing suppliers with documented ≥95% purity for CAS 77332-83-3 reduces supply chain single-sourcing risk for multi-step synthesis programs.

Chemical purity Building block procurement Regioisomeric comparison

Lipophilicity Difference vs. Non-Chlorinated Analog

2-(3-Chloropyridin-4-yl)propan-2-ol exhibits an XLogP3 value of 1.2 and an ACD/LogP of 1.08 [1]. The closest non-chlorinated analog, 2-(pyridin-4-yl)propan-2-ol (CAS 15031-78-4), displays a markedly lower lipophilicity (predicted XLogP3 approximately 0.4–0.6 based on structural subtraction of the chlorine atom) [2]. This ~0.6–0.8 log unit difference in lipophilicity is significant: it translates to a roughly 4- to 6-fold difference in octanol-water partition coefficient, which may substantially affect membrane permeability and metabolic clearance when the building block is incorporated into a final active molecule. No experimental logP/logD data for the target compound itself were identified in the open literature, so this comparison relies on predicted values.

Lipophilicity Drug-likeness ADME prediction Regioisomeric comparison

Melting Point vs. Non-Chlorinated Analog

The reported melting point of 2-(3-chloropyridin-4-yl)propan-2-ol is 77–78 °C [1]. By contrast, its non-chlorinated parent analog 2-(pyridin-4-yl)propan-2-ol (CAS 15031-78-4) melts at 136 °C . This substantial depression of ~58 °C in melting point upon 3-chloro substitution reflects disruption of crystal packing by the chlorine atom, yielding a compound that is solid at ambient temperature but melts at a lower, more processing-friendly temperature range. The lower melting point may offer practical advantages in melt-phase reactions or in formulation processes where lower processing temperatures are desired.

Melting point Physical form Crystallinity Handling properties

Regioisomeric Purity and Contamination Risk

2-(3-Chloropyridin-4-yl)propan-2-ol is produced via condensation of 3-chloropyridine derivatives with acetone under basic conditions, yielding the tertiary alcohol regiospecifically at the 4-position of the pyridine ring . Its close analog 1-(3-chloropyridin-4-yl)propan-2-ol (CAS 1496103-80-0) bears the hydroxyl group on the β-carbon of a propan-2-ol chain attached at the pyridine 4-position, representing a secondary alcohol regioisomer that may arise from alternative synthetic routes or as a byproduct in certain reaction sequences [1]. For procurement decisions in Good Manufacturing Practice (GMP)-adjacent environments, the unambiguous structural identity of the tertiary alcohol (dimethylcarbinol) vs. secondary alcohol (CH(OH)CH₃) connectivity eliminates ambiguity in downstream in-process control and impurity tracking.

Regioisomeric purity Synthetic route specificity Impurity profiling

2-(3-Chloropyridin-4-yl)propan-2-ol: Procurement & Application Scenarios


Controlled Lipophilicity for Lead Optimization

When a medicinal chemistry program requires introduction of a chloropyridine building block with a tertiary alcohol handle for further derivatization, 2-(3-chloropyridin-4-yl)propan-2-ol provides a predicted XLogP3 of 1.2 (ΔLogP ≈ +0.6 to +0.8 vs. the non-chlorinated analog) . This moderate lipophilicity places it within the favorable drug-like property space, and the tertiary alcohol provides a single reactive handle for esterification, etherification, or oxidation without the competing reactivity of a secondary alcohol. The compound's single rotatable bond and low PSA (33.1 Ų) are consistent with good passive permeability potential. Researchers evaluating chloropyridinyl building blocks for oral drug candidates should consider this specific regioisomer when the 3-chloro-4-pyridinyl substitution pattern is required by the pharmacophore model.

Cross-Coupling-Ready Building Block

The 3-chloro-4-pyridinyl substitution pattern leaves the pyridine nitrogen sterically unencumbered for metal coordination, N-oxide formation, or salt formation, while the chlorine at the 3-position is activated for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Stille couplings) . The tertiary alcohol group is resistant to oxidation under standard coupling conditions, reducing the need for protecting group strategies compared to primary or secondary alcohol analogs. For synthetic chemists building biaryl or amino-pyridine libraries, this combination of features makes CAS 77332-83-3 a preferred choice over 1-(3-chloropyridin-4-yl)propan-2-ol when a dimethylcarbinol moiety is specifically needed in the final target.

Multi-Supplier Procurement for Agrochemical Scale-Up

The compound is cited as a building block in the development of neonicotinoid alternatives and other agrochemical active ingredients . With at least six independent commercial suppliers offering the compound at ≥95% purity (including AKSci, Beyotime, MolCore, AChemBlock, CymitQuimica, and Sigma-Aldrich's catalog via AChemBlock) , research teams scaling up agrochemical lead candidates can leverage competitive sourcing to mitigate supply chain risk. The compound's solid physical form (mp 77–78 °C) and recommended storage at 0–8 °C facilitate handling and inventory management in pilot-plant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chloropyridin-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.